molecular formula C2H3BrF2 B1595350 1-Bromo-1,1-difluoroethane CAS No. 420-47-3

1-Bromo-1,1-difluoroethane

Cat. No. B1595350
CAS RN: 420-47-3
M. Wt: 144.95 g/mol
InChI Key: MGCGGCMKJWCMKL-UHFFFAOYSA-N
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Description

1-Bromo-1,1-difluoroethane is a chemical compound with the formula C2H3BrF2. It has a molecular weight of 144.946 . The IUPAC Standard InChI for this compound is InChI=1S/C2H3BrF2/c1-2(3,4)5/h1H3 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-1,1-difluoroethane can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds between them .


Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-1,1-difluoroethane have been studied. One such reaction is CH3CF2Br + I2 = IBr + CH3CF2I . The C-Br bond dissociation energy in 1,1-difluorobromoethane has been determined .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-1,1-difluoroethane include its molecular weight (144.946) and its formula (C2H3BrF2) . The enthalpy of formation of gas at standard conditions is -474.3 ± 8.5 kJ/mol .

Scientific Research Applications

Ion Chemistry in Air Plasma

1-Bromo-1,1-difluoroethane (Halothane) demonstrates unique ion chemistry when subjected to air plasma at atmospheric pressure. A study by Marotta et al. (2005) using atmospheric pressure chemical ionization mass spectrometry (APCI-MS) revealed the formation of various ionized species including ionized dimers and fragment ions, highlighting its potential in mass spectrometry applications (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Synthesis of Fluorine-Containing Compounds

Dmowski (2011) reviewed the use of 1-Bromo-1,1-difluoroethane in the synthesis of various fluorine and particularly CF3 group-containing compounds. This includes the use of organometallic and free radical reactions, underlining its importance in synthetic chemistry (Dmowski, 2011).

Photoredox-Catalyzed Reactions

Chen, Xu, and Qing (2021) demonstrated the application of 1-Bromo-1,1-difluoroethane in photoredox-catalyzed reactions with alkenes. This method offers a direct route to 1-bromo-1-fluoroalkanes, a critical step in synthesizing various fluorine-containing compounds (Chen, Xu, & Qing, 2021).

Microwave Spectroscopy

Tatamitani et al. (1999) studied the microwave spectrum of 1-Bromo-1-fluoroethane, revealing important data about its molecular structure and nuclear quadrupole coupling constants. Such studies are crucial in understanding the electronic properties of the molecule (Tatamitani, Kuwano, Fuchigami, Oe, & Ogata, 1999).

Safety And Hazards

When handling 1-Bromo-1,1-difluoroethane, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

1-bromo-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrF2/c1-2(3,4)5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGGCMKJWCMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345244
Record name 1-Bromo-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1,1-difluoroethane

CAS RN

420-47-3, 420-43-9
Record name 1-Bromo-1,1-difluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1,1-difluoroethane
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
23
Citations
RA Davis, MR Broadworth - Industrial & Engineering Chemistry …, 1966 - ACS Publications
Method I. The bromination was carried out with an excess of bromine. 1, 1-Difluoroethane was metered through a bromine vaporizer, where the bromine was held at a constant …
Number of citations: 1 pubs.acs.org
JW Coomber, E Whittle - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
KINETIC studies of the vapour-phase bromination of fluoroethanes have shown that the reactivity of the hydrogen atoms is strongly influenced by fluorine substituents. l Thus, in ethyl …
Number of citations: 0 pubs.rsc.org
L Marival-Hodebar, M Tordeux… - Journal of Chemical …, 1998 - pubs.rsc.org
1,1-Difluoroethyl triflate obtained from 1,1-difluoroethylene and trifluoromethanesulfonic acid is converted into its corresponding iodide by the action of iodide anion in diethyl ketone. …
Number of citations: 2 pubs.rsc.org
JR Durig, SM Craven, CW Hawley… - The Journal of Chemical …, 1972 - pubs.aip.org
The infrared spectra have been recorded from 33 to 4000 cm −1 for CH 3 CF 2 Br, CH 3 CBr 2 Cl, and CH 3 CBr 3 and from 33 to 600 cm −1 for CH 3 CF 2 H and CH 3 CF 2 Cl for both …
Number of citations: 32 pubs.aip.org
OB Bondarenko, AI Komarov, GL Karetnikov… - Tetrahedron, 2019 - Elsevier
A series of 5-aryl-4-bromo-4-fluoroisoxazolines was synthesized via nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes with NOBF 4 . It was shown that the E-isomers of the …
Number of citations: 4 www.sciencedirect.com
L An, YL Xiao, S Zhang, X Zhang - … Chemie International Edition, 2018 - Wiley Online Library
Although iron‐catalyzed cross‐coupling of Grignard reagents with alkyl halides has been well established, the adoption of the reaction for fluoroalkylations has not been reported …
Number of citations: 65 onlinelibrary.wiley.com
RN Haszeldine, JE Osborne - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Difluoroethylene (1.71 g.) and hydrogen bromide (2.28 g.), kept at 20" in the dark (95 hr.), gave 1-bromo-1 : 1-difluoroethane (3-9 g., loo%), bp 14.4" (isoteniscope) (Found : C, 16.3; H, …
Number of citations: 37 pubs.rsc.org
NF Wood - 1966 - search.proquest.com
The free-radical addition under ultraviolet irradiation of bis (trifluorothethyl) phosphine and, dimethylphosphine to several olefins, including trifluoroethylene, 1, 1-difluoroethylene, vinyl …
Number of citations: 0 search.proquest.com
S Papetti, C Obenland, TL Heying - Industrial & Engineering …, 1966 - ACS Publications
Discussion Ortho-Meta Isomerization. The possible molecular re-arrangements during isomerization have been discussed (9, 77). With the type of equipment investigated (1-inch tube …
Number of citations: 51 pubs.acs.org
VP Kolesov, TS Papina - Russian Chemical Reviews, 1983 - iopscience.iop.org
Data on the thermochemistry of haloethanes are surveyed. The most reliable standard enthalpies of formation of 37 haloethanes are recommended on the basis of a critical analysis of …
Number of citations: 48 iopscience.iop.org

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